

Bis-(3,4-dimethyl-phenyl)-amine chemical properties

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Compound of Interest

Compound Name: *Bis-(3,4-dimethyl-phenyl)-amine*

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An In-depth Technical Guide to the Chemical Properties of **Bis-(3,4-dimethyl-phenyl)-amine**


For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **Bis-(3,4-dimethyl-phenyl)-amine** (CAS No: 55389-75-8). The information is compiled for professionals in research and development, with a focus on structured data, experimental methodologies, and logical workflows.

Core Chemical Properties

Bis-(3,4-dimethyl-phenyl)-amine is a symmetrical diarylamine. Its core structure, consisting of two dimethylphenyl rings linked by a secondary amine, makes it a valuable building block in materials science and medicinal chemistry.

Identifiers and Structure

| Identifier | Value | Citation |
|--------------------|--|----------|
| Chemical Name | N-(3,4-dimethylphenyl)-3,4-dimethylaniline | [1] |
| Synonyms | Bis(3,4-xylyl)amine, Di(3,4-dimethylphenyl)amine | [2] |
| CAS Number | 55389-75-8 | [1] |
| Molecular Formula | C ₁₆ H ₁₉ N | [1][3] |
| Molecular Weight | 225.33 g/mol | [3][4] |
| Chemical Structure |  alt text | |
| InChI | InChI=1S/C16H19N/c1-11-5-7-15(9-13(11)3)17-16-8-6-12(2)14(4)10-16/h5-10,17H,1-4H3 | [5] |
| SMILES | Cc1ccc(Nc2ccc(C)c(C)c2)cc1C | [6] |

Physicochemical Data

The following table summarizes the key physicochemical properties of **Bis-(3,4-dimethylphenyl)-amine**. It is important to note a discrepancy in the reported melting point across different suppliers, which may be due to varying purity levels or measurement conditions.

| Property | Value | Citation |
|---------------|---|-----------|
| Appearance | White to light yellow powder or crystalline solid. | [1][6] |
| Melting Point | 110 °C or 130-132 °C | [1][3][7] |
| Boiling Point | 367.0 ± 11.0 °C (Predicted) | [1][7] |
| Density | 1.021 ± 0.06 g/cm ³ (Predicted) | [1][7] |
| pKa | 2.06 ± 0.50 (Predicted) | [1][3] |
| Solubility | Soluble in common organic solvents such as ether, alcohol, and benzene. | [1] |
| Purity | Typically >97% (by GC) | [3][6] |

Synthesis and Experimental Protocols

While a general synthesis involving the alkylation of 3,4-xylylamine has been noted, a more modern and versatile method for preparing diarylamines is the Buchwald-Hartwig amination.[1][8] This palladium-catalyzed cross-coupling reaction offers high yields and broad functional group tolerance, making it ideal for research and drug development settings.[8][9]

Proposed Synthesis: Buchwald-Hartwig Amination

This protocol describes the synthesis of **Bis-(3,4-dimethyl-phenyl)-amine** from 4-bromo-1,2-dimethylbenzene and 3,4-dimethylaniline.

Reaction Scheme: (3,4-dimethylphenyl)Br + H₂N(3,4-dimethylphenyl) --- (Pd catalyst, Ligand, Base)--> (3,4-dimethylphenyl)₂NH

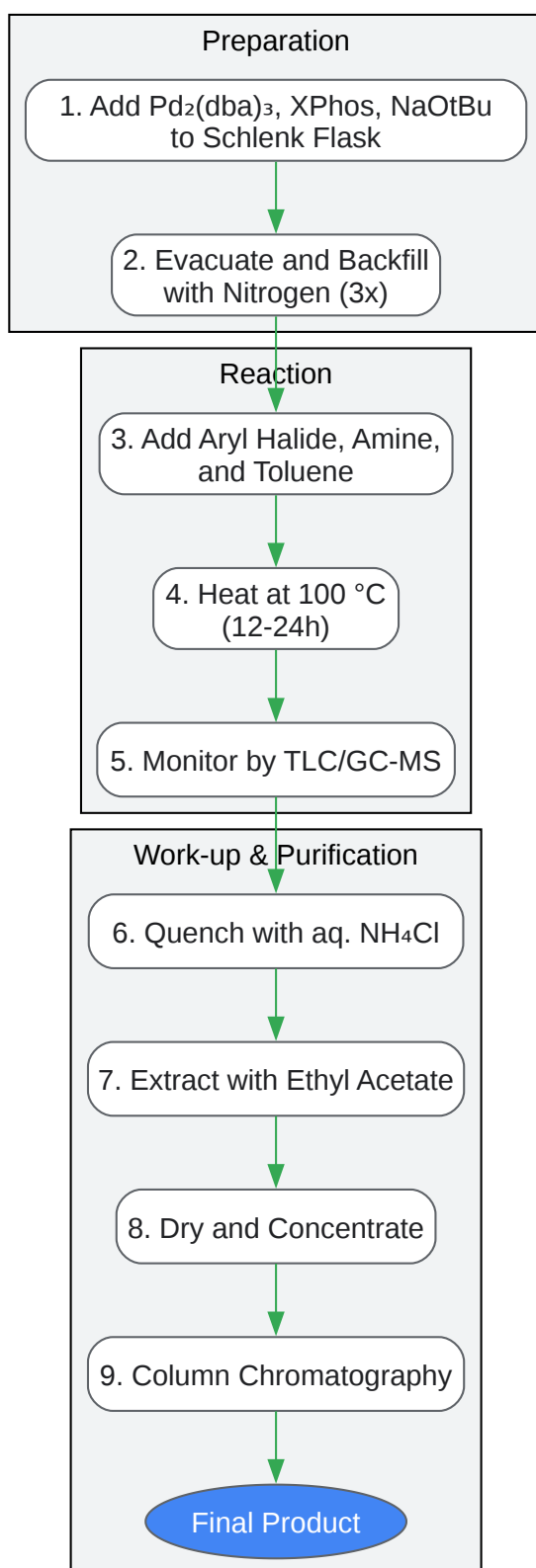
Materials and Reagents:

- 4-Bromo-1,2-dimethylbenzene
- 3,4-Dimethylaniline

- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$)
- XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
- Sodium tert-butoxide (NaOtBu)
- Anhydrous Toluene
- Nitrogen gas supply
- Standard glassware for inert atmosphere reactions

Experimental Protocol:

- Setup: To an oven-dried Schlenk flask, add $\text{Pd}_2(\text{dba})_3$ (e.g., 0.02 mmol, 1 mol%), XPhos (e.g., 0.06 mmol, 3 mol%), and Sodium tert-butoxide (2.8 mmol).
- Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen three times.
- Reagent Addition: Under a positive flow of nitrogen, add 4-Bromo-1,2-dimethylbenzene (2.0 mmol), 3,4-dimethylaniline (2.2 mmol), and anhydrous toluene (10 mL).
- Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
- Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 20 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure **Bis-(3,4-dimethyl-phenyl)-amine**.



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Caption: Workflow for the Buchwald-Hartwig Synthesis.

Spectroscopic and Analytical Characterization

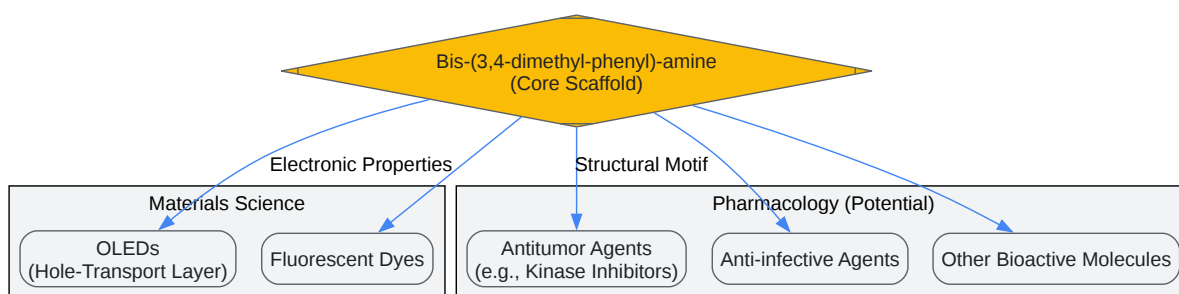
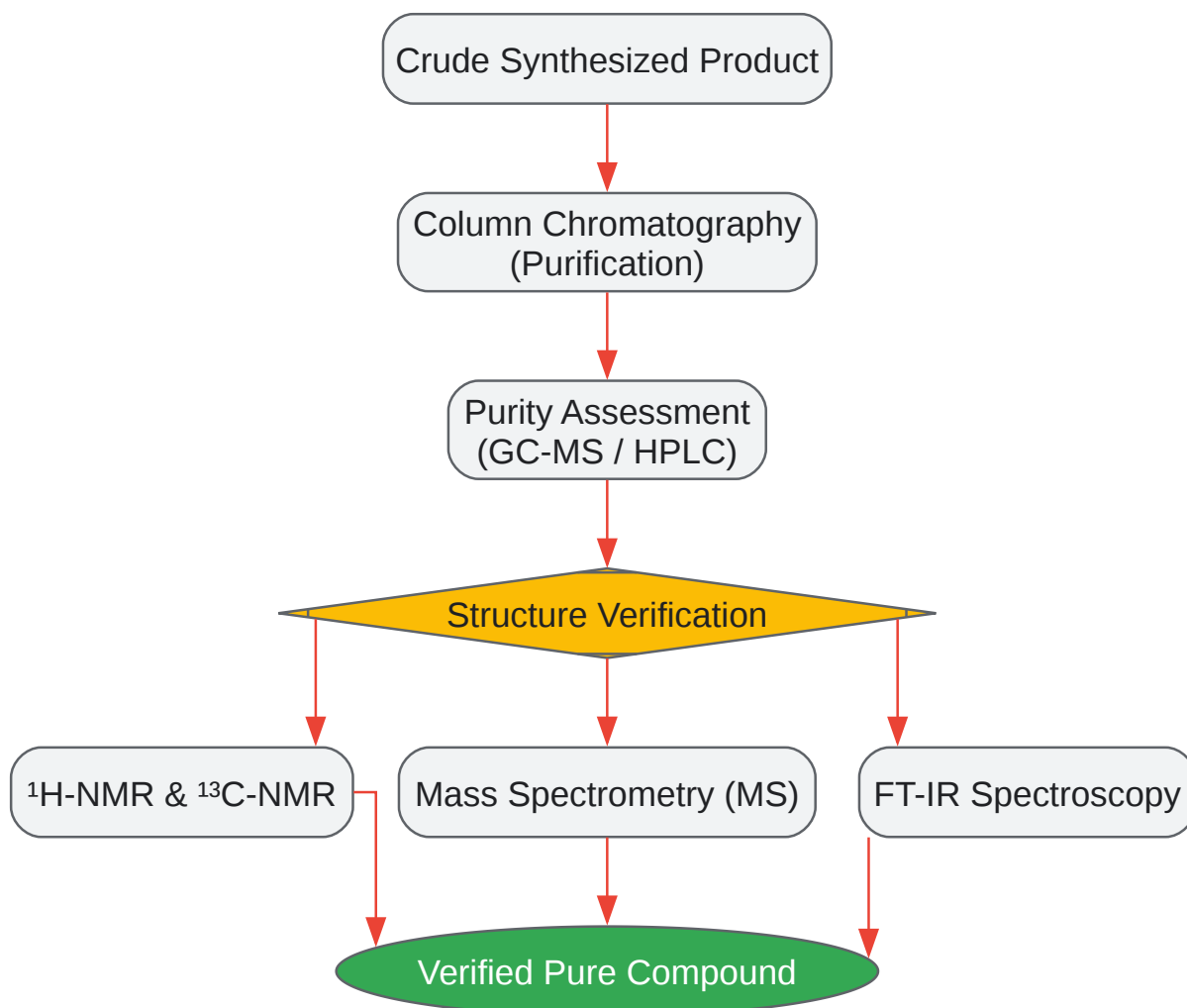
No experimental spectra for **Bis-(3,4-dimethyl-phenyl)-amine** are publicly available. However, based on its structure and data from analogous compounds, the following characteristics can be predicted.

Predicted Spectroscopic Data

| Technique | Predicted Features | Rationale / Comparison |
|---------------------|--|---|
| ¹ H-NMR | - Aromatic Protons (Ar-H): Multiplets in the range of δ 6.8-7.2 ppm. - Amine Proton (N-H): A broad singlet, potentially around δ 5.5-6.5 ppm. - Methyl Protons (-CH ₃): Multiple singlets around δ 2.1-2.3 ppm. | The chemical shifts are estimated based on typical values for substituted anilines and xylenes. The four methyl groups may be chemically equivalent or non-equivalent depending on the rotational barrier around the C-N bonds, leading to one or two distinct singlets. [10] |
| ¹³ C-NMR | - Aromatic Carbons (Ar-C): Signals in the range of δ 115-145 ppm. - Methyl Carbons (-CH ₃): Signals around δ 20 ppm. | Diarylamine structures show characteristic aromatic carbon signals, with the C-N ipso-carbon appearing further downfield. [10] |
| FT-IR | - N-H Stretch: A sharp to medium band around 3400 cm ⁻¹ . - C-N Stretch: A band in the 1250-1350 cm ⁻¹ region. - Aromatic C-H Stretch: Bands above 3000 cm ⁻¹ . - Aromatic C=C Stretch: Bands in the 1500-1600 cm ⁻¹ region. | These assignments are characteristic for secondary aromatic amines. [11] |
| Mass Spec. | - [M+H] ⁺ : Predicted at m/z 226.1590. - [M] ⁺ : Predicted at m/z 225.1512. | Predicted collision cross-section data for various adducts is available, which can aid in identification in complex matrices. [5] |

Analytical Workflow

The purity and identity of the synthesized compound must be confirmed through a standard analytical workflow.



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